molecular formula C10H19NO B13260937 (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine

Cat. No.: B13260937
M. Wt: 169.26 g/mol
InChI Key: VOUCFLMGOPEZAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine typically involves the reaction of cyclopropyl ethylamine with oxolane-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction process .

Industrial Production Methods

The process may include additional purification steps, such as recrystallization or chromatography, to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropylethyl)(oxolan-2-ylmethyl)amine: Characterized by the presence of a cyclopropyl group and an oxolane ring.

    (1-Cyclopropylethyl)(tetrahydrofuran-2-ylmethyl)amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    (1-Cyclopropylethyl)(pyrrolidin-2-ylmethyl)amine: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-cyclopropyl-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H19NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h8-11H,2-7H2,1H3

InChI Key

VOUCFLMGOPEZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCC2CCCO2

Origin of Product

United States

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